Cas no 1415559-65-7 (4-Bromo-2-(6-methoxypyridin-2-yl)thiazole)

4-Bromo-2-(6-methoxypyridin-2-yl)thiazole 化学的及び物理的性質
名前と識別子
-
- 4-bromo-2-(6-methoxypyridin-2-yl)thiazole
- Pyridine,2-(4-bromo-2-thiazolyl)-6-methoxy-
- Pyridine, 2-(4-bromo-2-thiazolyl)-6-methoxy-
- CS-B0720
- 4-bromo-2-(6-methoxypyridin-2-yl)-1,3-thiazole
- CS-D1483
- 1415559-65-7
- DTXSID701259358
- CS-14382
- AKOS037650163
- C12349
- 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole
-
- MDL: MFCD22665796
- インチ: 1S/C9H7BrN2OS/c1-13-8-4-2-3-6(11-8)9-12-7(10)5-14-9/h2-5H,1H3
- InChIKey: QDSWVOIIURHOFF-UHFFFAOYSA-N
- ほほえんだ: BrC1=C([H])SC(C2C([H])=C([H])C([H])=C(N=2)OC([H])([H])[H])=N1
計算された属性
- せいみつぶんしりょう: 269.94625g/mol
- どういたいしつりょう: 269.94625g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 196
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.2
- 疎水性パラメータ計算基準値(XlogP): 2.9
4-Bromo-2-(6-methoxypyridin-2-yl)thiazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P009COW-100mg |
4-broMo-2-(6-Methoxypyridin-2-yl)thiazole |
1415559-65-7 | >98% | 100mg |
$415.00 | 2024-06-21 | |
Aaron | AR009CX8-100mg |
4-Bromo-2-(6-Methoxypyridin-2-Yl)Thiazole |
1415559-65-7 | 97% | 100mg |
$372.00 | 2025-02-10 | |
eNovation Chemicals LLC | D770447-100mg |
4-broMo-2-(6-Methoxypyridin-2-yl)thiazole |
1415559-65-7 | 98% | 100mg |
$425 | 2025-02-18 | |
Chemenu | CM427158-250mg |
4-broMo-2-(6-Methoxypyridin-2-yl)thiazole |
1415559-65-7 | 95%+ | 250mg |
$688 | 2022-12-31 | |
eNovation Chemicals LLC | D770447-250mg |
4-broMo-2-(6-Methoxypyridin-2-yl)thiazole |
1415559-65-7 | 98% | 250mg |
$695 | 2024-06-06 | |
eNovation Chemicals LLC | D770447-100mg |
4-broMo-2-(6-Methoxypyridin-2-yl)thiazole |
1415559-65-7 | 98% | 100mg |
$425 | 2024-06-06 | |
Chemenu | CM427158-100mg |
4-broMo-2-(6-Methoxypyridin-2-yl)thiazole |
1415559-65-7 | 95%+ | 100mg |
$413 | 2022-12-31 | |
Aaron | AR009CX8-250mg |
4-Bromo-2-(6-Methoxypyridin-2-Yl)Thiazole |
1415559-65-7 | 97% | 250mg |
$620.00 | 2025-02-10 | |
A2B Chem LLC | AE35552-100mg |
4-broMo-2-(6-Methoxypyridin-2-yl)thiazole |
1415559-65-7 | >98% | 100mg |
$510.00 | 2024-04-20 | |
eNovation Chemicals LLC | D770447-100mg |
4-broMo-2-(6-Methoxypyridin-2-yl)thiazole |
1415559-65-7 | 98% | 100mg |
$425 | 2025-02-20 |
4-Bromo-2-(6-methoxypyridin-2-yl)thiazole 関連文献
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Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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4-Bromo-2-(6-methoxypyridin-2-yl)thiazoleに関する追加情報
Research Briefing on 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole (CAS: 1415559-65-7): Recent Advances and Applications
The compound 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole (CAS: 1415559-65-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and development. This thiazole derivative, characterized by its bromo and methoxypyridyl substituents, serves as a key intermediate in the synthesis of bioactive molecules targeting various diseases, including cancer, infectious diseases, and neurological disorders. Recent studies have highlighted its potential as a scaffold for designing novel kinase inhibitors and modulators of protein-protein interactions.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the role of 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole as a precursor for the development of selective inhibitors of the epidermal growth factor receptor (EGFR) family, particularly focusing on its efficacy against mutant forms of EGFR associated with non-small cell lung cancer (NSCLC). The study demonstrated that derivatives of this compound exhibited nanomolar potency in inhibiting EGFR phosphorylation, with improved selectivity profiles compared to existing therapeutics like gefitinib and erlotinib.
Another notable application of this compound was reported in a 2024 ACS Chemical Biology article, where it was utilized as a building block for the synthesis of small-molecule probes targeting the NLRP3 inflammasome. The study revealed that structural modifications of the thiazole core, including the introduction of electron-withdrawing groups at the 4-position, enhanced the compound's ability to modulate inflammasome activity, offering new avenues for treating inflammatory diseases such as rheumatoid arthritis and Alzheimer's disease.
From a synthetic chemistry perspective, recent advancements in the preparation of 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole have focused on optimizing yield and purity while minimizing environmental impact. A 2023 Organic Process Research & Development paper detailed a green chemistry approach using catalytic C-H bromination, which reduced the need for hazardous reagents and improved the scalability of the synthesis. This method achieved a yield of 85% with >99% purity, making it highly attractive for industrial applications.
Looking ahead, the versatility of 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole continues to inspire innovation in drug design. Its unique structural features—such as the electron-rich pyridyl moiety and the reactive bromo group—enable diverse functionalization strategies, paving the way for next-generation therapeutics. Ongoing research is exploring its potential in covalent inhibitor design and as a fragment for DNA-encoded library (DEL) screening, further expanding its utility in chemical biology.
In conclusion, 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole (CAS: 1415559-65-7) represents a promising scaffold with broad applicability in medicinal chemistry. Its recent successes in targeting kinases and inflammasomes, coupled with advances in sustainable synthesis, underscore its value as a tool for addressing unmet medical needs. Future studies will likely focus on optimizing its pharmacokinetic properties and exploring novel biological targets, solidifying its role in the development of cutting-edge therapies.
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